An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride
An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelaoyl chloride, also known as nonanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis. Its high reactivity makes it a crucial building block for the production of a wide array of molecules, including polymers, pharmaceuticals, and surface coatings. This technical guide provides a comprehensive overview of the chemical and physical properties of Azelaoyl chloride, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in various scientific fields.
Chemical and Physical Properties
Azelaoyl chloride is a colorless to light yellow liquid with a pungent odor. It is miscible with many organic solvents but reacts violently with water and other protic solvents.
Table 1: Physical and Chemical Properties of Azelaoyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄Cl₂O₂ | [1][2] |
| Molecular Weight | 225.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.144 g/cm³ at 20 °C | [1] |
| Boiling Point | 166 °C at 18 mmHg | [1] |
| Refractive Index | 1.467 at 20 °C | [1] |
| CAS Number | 123-98-8 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of Azelaoyl chloride.
Table 2: Spectroscopic Data of Azelaoyl Chloride
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~2.9 ppm (t, 4H, -CH₂-COCl), ~1.7 ppm (m, 4H), ~1.4 ppm (m, 6H) |
| ¹³C NMR (CDCl₃) | δ ~173 ppm (C=O), ~50 ppm (-CH₂-COCl), various peaks for other CH₂ groups |
| IR (neat) | ~1800 cm⁻¹ (C=O stretch, characteristic of acyl chlorides) |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight |
Reactivity and Key Reactions
The high reactivity of the acyl chloride functional groups makes Azelaoyl chloride an excellent electrophile for reactions with various nucleophiles.
Reaction with Amines to Form Polyamides (Nylon Synthesis)
Azelaoyl chloride is a key monomer in the synthesis of certain nylons, such as Nylon 6,9, through reaction with diamines. The polymerization typically occurs at the interface of two immiscible solvents, a process known as interfacial polymerization.
Reaction with Alcohols and Phenols to Form Esters
Azelaoyl chloride reacts readily with alcohols and phenols to form the corresponding diesters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
Hydrolysis
Azelaoyl chloride reacts vigorously with water in a hydrolysis reaction to form azelaic acid and hydrochloric acid. This reaction is highly exothermic and necessitates careful handling of the compound in a moisture-free environment.
Experimental Protocols
Synthesis of Azelaoyl Chloride from Azelaic Acid
This protocol describes the conversion of azelaic acid to Azelaoyl chloride using thionyl chloride.[1]
Materials:
-
Azelaic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl gas ceases).
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is crude Azelaoyl chloride, which can be further purified by vacuum distillation.
Interfacial Polymerization of Nylon 6,9
This protocol details the synthesis of Nylon 6,9 from hexamethylenediamine (B150038) and Azelaoyl chloride.
Materials:
-
Hexamethylenediamine
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Azelaoyl chloride
-
Hexane (or other suitable organic solvent)
-
Beaker
-
Glass rod
Procedure:
-
Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.
-
Prepare a solution of Azelaoyl chloride in hexane.
-
Carefully pour the organic solution onto the aqueous solution in a beaker, creating two distinct layers.
-
A film of Nylon 6,9 will form at the interface of the two layers.
-
Gently grasp the film with forceps or a glass rod and pull it out of the beaker. A continuous rope of nylon can be drawn.
-
Wash the nylon rope with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.
-
Allow the nylon to dry.
Synthesis of a Polyester with Phenol (B47542)
This protocol outlines the general procedure for the esterification of a phenol with an acyl chloride.[3][4][5]
Materials:
-
Phenol
-
Azelaoyl chloride
-
Pyridine (or other non-nucleophilic base)
-
Anhydrous ether (or other suitable aprotic solvent)
-
Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the phenol in anhydrous ether in a flask.
-
Add a stoichiometric amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Azelaoyl chloride in anhydrous ether to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude polyester.
-
The product can be further purified by recrystallization or column chromatography.
Applications
Polymer Synthesis
The primary application of Azelaoyl chloride is in the synthesis of polyamides and polyesters. The resulting polymers have a wide range of applications, from textiles and engineering plastics to specialty materials with unique thermal and mechanical properties.
Pharmaceutical and Drug Delivery
Azelaoyl chloride can be used as a crosslinking agent in the formation of hydrogels for controlled drug release applications. The ester or amide linkages formed can be designed to be biodegradable, allowing for the gradual release of encapsulated therapeutic agents.
Surface Coatings and Adhesives
Due to its ability to form robust polymeric films, Azelaoyl chloride and its derivatives are utilized in the formulation of high-performance coatings and adhesives. These materials often exhibit excellent chemical resistance and durability.
Visualizations
Synthesis of Azelaoyl Chloride
Caption: Synthesis of Azelaoyl Chloride from Azelaic Acid.
Interfacial Polymerization of Nylon 6,9
Caption: Interfacial Polymerization of Nylon 6,9.
Safety and Handling
Azelaoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, releasing corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.
Conclusion
Azelaoyl chloride is a highly valuable difunctional molecule with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its reactivity, stemming from the two acyl chloride groups, allows for the straightforward synthesis of a variety of important compounds. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its safe and effective use in research and industrial settings.
